2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound with a molecular formula of C13H12N2O3 This compound is known for its unique structure, which includes a benzodioxole moiety and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 1,3-benzodioxole with pyridine-4-carboxaldehyde, followed by subsequent reactions to introduce the acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzodioxole and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole and pyridine moieties play a crucial role in its binding to target proteins or enzymes, leading to the modulation of biological processes. The exact pathways and targets vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-3-ylmethyl)acetamide
- 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-2-ylmethyl)acetamide
- 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propionamide
Uniqueness
Compared to similar compounds, 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H14N2O4 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C15H14N2O4/c18-15(17-8-11-3-5-16-6-4-11)9-19-12-1-2-13-14(7-12)21-10-20-13/h1-7H,8-10H2,(H,17,18) |
InChI Key |
XTXDDKXQBXVHDL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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